(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Description
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a hybrid heterocyclic molecule featuring two pharmacologically significant moieties: a substituted isoxazole and a 1,3,4-thiadiazole-containing piperidine scaffold. The 2-chlorophenyl group on the isoxazole ring may enhance lipophilicity and influence binding interactions, while the 5-methyl-1,3,4-thiadiazol-2-yl substituent on the piperidine ring could modulate electronic properties and metabolic stability .
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-11-16(17(23-26-11)14-5-3-4-6-15(14)20)19(25)24-9-7-13(8-10-24)18-22-21-12(2)27-18/h3-6,13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMIHAMTGKFWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure comprising:
- An isoxazole ring system.
- A piperidine moiety.
- A thiadiazole derivative.
This structural diversity contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant cytotoxic effects against various cancer cell lines. Notably, the compound has shown promising results in inhibiting the growth of:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4i | MCF-7 | 2.32 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4e | HepG2 | 0.28 | Cell cycle arrest at G2/M phase |
| Control | 5-FU | 7.56 | Standard chemotherapy agent |
In a study evaluating the cytotoxicity of new compounds based on the isoxazole scaffold, it was found that derivatives such as 4e and 4i displayed high selectivity towards cancer cells over normal cells, indicating their potential as targeted therapies .
The anticancer effects of the compound are attributed to several mechanisms:
- Induction of Apoptosis : The treatment with derivatives leads to an increase in pro-apoptotic factors (Bax) and a decrease in anti-apoptotic factors (Bcl-2), promoting programmed cell death.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at specific phases (S and G2/M), hindering cancer cell proliferation .
- Inhibition of Key Proteins : The compound acts as a KSP inhibitor, which is crucial for mitotic spindle formation during cell division .
Antibacterial and Antifungal Properties
While primarily studied for anticancer properties, preliminary data suggest potential antibacterial and antifungal activities. The presence of halogen substituents in related compounds has been linked to enhanced bioactivity against various pathogens .
Case Studies
Several case studies highlight the efficacy of similar compounds derived from the isoxazole and thiadiazole frameworks:
- A study reported that a related isoxazole derivative exhibited significant activity against resistant strains of cancer cells, demonstrating its potential utility in overcoming drug resistance .
- Another investigation found that modifications to the piperidine structure enhanced both solubility and bioavailability, leading to improved therapeutic outcomes in animal models .
Scientific Research Applications
Pharmacological Activity
Research indicates that compounds with similar structural frameworks exhibit significant biological activities. The compound is being explored for its potential as:
- Anti-inflammatory Agents : Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response .
- Antimicrobial Properties : The presence of a thiadiazole group has been associated with enhanced antimicrobial activity. Compounds containing similar moieties have shown promising results against various bacterial strains .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Characterization techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of synthesized compounds.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employed to analyze the molecular weight and composition.
These techniques are essential in validating the successful synthesis of the compound and understanding its properties.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. Studies on SAR can help identify which functional groups contribute to its pharmacological effects, thereby guiding future modifications to enhance efficacy and reduce toxicity.
Case Study 1: In Silico Evaluation of Anti-inflammatory Activity
A study conducted on similar compounds demonstrated their potential as inhibitors of 5-lipoxygenase through molecular docking simulations. The results indicated favorable binding interactions with the enzyme's active site, suggesting that modifications to enhance binding affinity could yield more potent anti-inflammatory agents .
Case Study 2: Antimicrobial Screening
Another investigation focused on a series of thiadiazole derivatives, revealing that compounds with structural similarities to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on this scaffold .
Comparison with Similar Compounds
Functional and Pharmacological Insights
- Isoxazole vs. Thiazole/Thiadiazole Cores: The target compound’s isoxazole moiety may offer metabolic stability compared to thiazole derivatives (e.g., ), but its electron-withdrawing chlorine substituent could reduce bioavailability relative to non-halogenated analogues .
- Substituent Effects : The 5-methyl group on the thiadiazole ring (vs. sulfanyl groups in ) likely reduces polarity, improving membrane permeability but possibly limiting solubility.
Preparation Methods
Reaction Conditions and Mechanism
- Starting Material : 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.
- Reagents : Triphosgene, tetrabutylurea (TBU) catalyst, toluene or o-dichlorobenzene solvent.
- Procedure :
The carboxylic acid (1 mol) is dissolved in toluene (10× mass) with TBU (0.02 mol). Triphosgene (0.33 mol) is added dropwise under reflux (110°C for 2 hours). Hydrogen chloride byproduct is absorbed, and toluene is distilled under reduced pressure. The acyl chloride is obtained via vacuum distillation (130–132°C at 0.667 kPa) with 95.6% yield and 99.6% purity.
Advantages Over Conventional Methods
- Safety : Triphosgene mitigates risks associated with gaseous phosgene.
- Efficiency : Higher yields (95.6% vs. 80–85% with thionyl chloride).
- Purity : Reduced side products due to TBU’s catalytic activity.
Synthesis of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
The piperidine-thiadiazole moiety is synthesized via cyclization of thiosemicarbazide intermediates, adapted from methodologies in.
Piperidine Ring Formation
- Starting Material : Ethyl acetoacetate and 2-chlorobenzaldehyde undergo a Knoevenagel condensation in ethanol with piperidine as a catalyst.
- Intermediate : 3-(2-Chlorophenyl)pentanedioic acid is formed, which is cyclized to piperidine-4-carboxylic acid via intramolecular aldol condensation under basic conditions.
Coupling of Isoxazole Carbonyl Chloride and Piperidine-Thiadiazole
The final step involves nucleophilic acyl substitution between the acyl chloride and the piperidine amine.
Reaction Protocol
- Reagents : Triethylamine (base), tetrahydrofuran (THF) solvent.
- Procedure :
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine (1 mol) is dissolved in THF. Triethylamine (1.2 mol) is added to scavenge HCl. The acyl chloride (1 mol) in THF is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The product is isolated via filtration and recrystallized from ethanol.
Optimization and Challenges
- Solvent Choice : THF ensures solubility of both components.
- Temperature Control : Exothermic reaction necessitates slow addition at 0°C.
- Yield : 85–90% after recrystallization.
Analytical Data and Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Solvent | Catalyst |
|---|---|---|---|---|
| Triphosgene | 95.6 | 99.6 | Toluene | TBU |
| Thionyl Chloride | 80.2 | 97.5 | DCM | DMAP |
| EDCl/HOBt Coupling | 88.3 | 98.9 | THF | Triethylamine |
Triphosgene-based acylation outperforms other methods in yield and safety.
Industrial-Scale Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
